molecular formula C14H17N3O6 B11709674 2-(Piperidin-1-yl)ethyl 3,5-dinitrobenzoate

2-(Piperidin-1-yl)ethyl 3,5-dinitrobenzoate

Cat. No.: B11709674
M. Wt: 323.30 g/mol
InChI Key: FDUSFVWXBBJJQW-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)ethyl 3,5-dinitrobenzoate is a chemical compound that features a piperidine ring attached to an ethyl chain, which is further connected to a 3,5-dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)ethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-(piperidin-1-yl)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)ethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Nucleophilic substitution: Substituted benzene derivatives.

    Reduction: 2-(Piperidin-1-yl)ethyl 3,5-diaminobenzoate.

    Hydrolysis: 3,5-dinitrobenzoic acid and 2-(piperidin-1-yl)ethanol.

Scientific Research Applications

2-(Piperidin-1-yl)ethyl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)ethyl 3,5-dinitrobenzoate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The nitro groups can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H17N3O6

Molecular Weight

323.30 g/mol

IUPAC Name

2-piperidin-1-ylethyl 3,5-dinitrobenzoate

InChI

InChI=1S/C14H17N3O6/c18-14(23-7-6-15-4-2-1-3-5-15)11-8-12(16(19)20)10-13(9-11)17(21)22/h8-10H,1-7H2

InChI Key

FDUSFVWXBBJJQW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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